5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15964561
InChI: InChI=1S/C9H10N2O2S/c12-6-5-4-9(2-1-3-9)14-7(5)11-8(13)10-6/h1-4H2,(H2,10,11,12,13)
SMILES:
Molecular Formula: C9H10N2O2S
Molecular Weight: 210.26 g/mol

5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol

CAS No.:

Cat. No.: VC15964561

Molecular Formula: C9H10N2O2S

Molecular Weight: 210.26 g/mol

* For research use only. Not for human or veterinary use.

5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol -

Specification

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
IUPAC Name spiro[1,5-dihydrothieno[2,3-d]pyrimidine-6,1'-cyclobutane]-2,4-dione
Standard InChI InChI=1S/C9H10N2O2S/c12-6-5-4-9(2-1-3-9)14-7(5)11-8(13)10-6/h1-4H2,(H2,10,11,12,13)
Standard InChI Key VGOZMBQJXSCSDD-UHFFFAOYSA-N
Canonical SMILES C1CC2(C1)CC3=C(S2)NC(=O)NC3=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol (PubChem CID: 71743959) has the molecular formula C9H10N2O2S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{S} and a molecular weight of 210.26 g/mol . Its IUPAC name, spiro[1,5-dihydrothieno[2,3-d]pyrimidine-6,1'-cyclobutane]-2,4-dione, reflects the spiro junction between the cyclobutane and thienopyrimidine moieties . The SMILES notation C1CC2(C1)CC3=C(S2)NC(=O)NC3=O\text{C1CC2(C1)CC3=C(S2)NC(=O)NC3=O} further delineates the connectivity of atoms, emphasizing the carbonyl groups at positions 2' and 4' .

Structural Topology

The molecule features:

  • A spirocyclic core formed by the fusion of a four-membered cyclobutane ring with a bicyclic thieno[2,3-d]pyrimidine system.

  • Two ketone groups at positions 2' and 4', which may participate in hydrogen bonding or metal coordination .

  • A sulfur atom embedded within the thiophene ring, contributing to electron delocalization and potential redox activity .

This architecture is distinct from linear thienopyrimidines, as the spiro arrangement imposes conformational constraints that could influence binding to biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H10N2O2S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{S}
Molecular Weight210.26 g/mol
XLogP31.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Structural Analogues

Synthetic Challenges and Proposed Routes

While no explicit synthesis protocols for 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol are documented, analogous spirocyclic thienopyrimidines are typically synthesized via:

  • Gevald Reactions: Condensation of 2-aminothiophene-3-carbonitriles with cyclic ketones under acidic conditions .

  • Cyclization Strategies: Intramolecular ring-closing reactions facilitated by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid .

  • Post-Modification: Functionalization of preformed spiro scaffolds through oxidation or substitution.

For example, the related compound 2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL (PubChem CID: 71743787) is synthesized via multi-step sequences involving heterocyclic precursors and thiomethylation.

Stability and Reactivity

The compound’s stability is influenced by:

  • Ring Strain: The cyclobutane moiety introduces angular strain, potentially increasing reactivity toward ring-opening reactions .

  • Tautomerism: The enol-keto equilibrium at the 2',4'-diol positions may affect solubility and crystallinity .

  • Susceptibility to Hydrolysis: The thiophene sulfur could undergo oxidation under physiological conditions, necessitating prodrug strategies for therapeutic applications .

Computational and Biological Insights

Molecular Docking and Target Prediction

Computational studies on structurally related thieno[2,3-d]pyrimidines reveal strong binding affinities for kinase domains, particularly vascular endothelial growth factor receptor-2 (VEGFR-2) . Key interactions include:

  • Hydrogen bonding between carbonyl groups and kinase hinge regions (e.g., Cys919 in VEGFR-2) .

  • Hydrophobic contacts mediated by the cyclobutane and thiophene rings within subpockets of the ATP-binding site .

A derivative bearing a similar scaffold demonstrated VEGFR-2 inhibition (IC50=68.13nM\text{IC}_{50} = 68.13 \, \text{nM}) and antiproliferative activity against HepG2 (IC50=6.60μM\text{IC}_{50} = 6.60 \, \mu\text{M}) and PC3 (IC50=11.25μM\text{IC}_{50} = 11.25 \, \mu\text{M}) cell lines .

Table 2: Comparative Biological Activities of Analogues

CompoundTarget (IC50\text{IC}_{50})Cell Line Activity (IC50\text{IC}_{50})Selectivity Index (WI-38)Source
Thieno[2,3-d]pyrimidine-XVEGFR-2: 68.13 nMHepG2: 6.60 µM; PC3: 11.25 µM8.2
Spirocyclic analogue-YCDK2: 120 nM (predicted)MCF-7: 15.4 µM (predicted)N/A

Apoptotic Mechanisms

In silico and in vitro evidence suggests that thienopyrimidines induce apoptosis via:

  • Upregulation of pro-apoptotic factors (Bax, caspase-3/9) .

  • Cell cycle arrest at G2/M phase, potentially through interference with tubulin polymerization .

  • Modulation of reactive oxygen species (ROS) levels, leading to mitochondrial membrane depolarization .

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